2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine

Description

Systematic IUPAC Nomenclature and Structural Representation

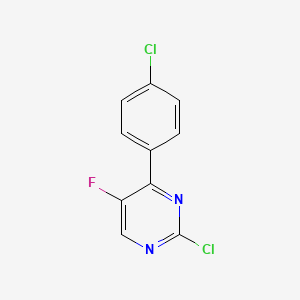

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic systems. According to chemical database records, the compound is designated as this compound, which accurately describes the substitution pattern on the pyrimidine ring system. The pyrimidine ring serves as the parent structure, with specific substituents identified by their positional numbers according to standard numbering conventions.

The structural representation reveals a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 of the pyrimidine system. The chlorine atom occupies position 2 of the pyrimidine ring, while a 4-chlorophenyl group is attached at position 4, and a fluorine atom is positioned at carbon 5. This substitution pattern creates a unique molecular architecture that distinguishes this compound from other pyrimidine derivatives.

The Standard Molecular Input Line Entry System representation of FC1=CN=C(Cl)N=C1C2=CC=C(Cl)C=C2 provides a concise structural notation that captures the complete connectivity pattern of the molecule. This notation system allows for unambiguous identification of the compound structure and facilitates computational analysis and database searches. The molecular geometry features planarity in the pyrimidine ring system with the phenyl substituent potentially adopting various conformational orientations depending on intermolecular interactions and crystal packing arrangements.

Properties

IUPAC Name |

2-chloro-4-(4-chlorophenyl)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2/c11-7-3-1-6(2-4-7)9-8(13)5-14-10(12)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSOBVHBIQJCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, with the CAS number 1364677-31-5, exhibits a range of biological effects that may be harnessed for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring substituted with chlorine and fluorine atoms, which significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to inhibit specific enzymes and receptors, leading to altered cellular functions. For instance, it may act as an enzyme inhibitor, modulating pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in cancer therapy. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : In vitro assays demonstrated that pyrimidine derivatives can inhibit cell proliferation in cancer cells such as the A431 vulvar epidermal carcinoma line. The IC50 values for related compounds were reported in the low micromolar range, indicating potent activity against these cancer cells .

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. Studies suggest that similar compounds have shown effectiveness against multidrug-resistant strains of bacteria.

- Case Study : A related compound demonstrated MIC values between 4–8 μg/mL against Staphylococcus aureus and other pathogens, suggesting that this compound may possess comparable antimicrobial efficacy .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| C max (µg/mL) | TBD |

| t½ (h) | TBD |

| Clearance (L/h/kg) | TBD |

| Bioavailability (%) | TBD |

Data on these parameters are essential for assessing the compound's absorption, distribution, metabolism, and excretion characteristics.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with other pyrimidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-bromopyrimidine | Bromine substitution | Moderate anticancer activity |

| 4-(Piperazin-1-yl)pyrimidine | Piperazine group | Antimicrobial and anticancer |

| 5-Bromo-2-chloropyrimidine | Chlorine and bromine substitutions | Antimicrobial properties |

The presence of both chlorine and fluorine atoms in this compound may enhance its binding affinity to biological targets compared to its analogs.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine is primarily used in the synthesis of various pharmaceutical agents. It serves as an intermediate in the production of:

- Antiviral agents : It is involved in synthesizing compounds that inhibit viral replication.

- Anticancer drugs : The compound's derivatives have been studied for their potential to inhibit tumor growth by targeting specific cellular pathways.

Synthesis of Bioactive Molecules

The compound acts as a precursor for several bioactive molecules, including:

- 5-Fluoro-2-amino pyrimidines : By reacting with various amines, it can yield derivatives that exhibit antibacterial and antifungal properties .

- P2X7 receptor antagonists : Intermediates derived from this compound are utilized in synthesizing potent antagonists against P2X7 receptors, which play a role in inflammation and pain signaling .

Mechanism of Action Studies

Research involving this compound has focused on elucidating its mechanism of action in biological systems. For example:

- Inhibition of IgE and IgG receptor signaling : Studies have shown that derivatives can inhibit pathways leading to the release of inflammatory mediators, which is crucial for developing treatments for allergic reactions and autoimmune diseases .

Case Study 1: Synthesis of Antiviral Agents

One notable study involved synthesizing a series of 5-fluoro-pyrimidine derivatives using this compound as a starting material. These derivatives demonstrated significant antiviral activity against various strains of viruses, highlighting the compound's utility in antiviral drug discovery.

Case Study 2: Development of P2X7 Antagonists

Another research effort focused on creating novel P2X7 receptor antagonists from this compound. The synthesized derivatives were tested for their ability to inhibit receptor activity, showing promise as therapeutic agents for chronic pain and inflammatory diseases.

Data Tables

| Application Area | Compound Derived | Biological Activity |

|---|---|---|

| Antiviral Agents | 5-Fluoro-pyrimidine derivatives | Inhibit viral replication |

| Anticancer Drugs | Various fluorinated pyrimidines | Inhibit tumor growth |

| P2X7 Receptor Antagonists | Benzamide scaffolds | Modulate inflammation and pain |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine with its analogs:

Key Observations :

- Electron-Withdrawing Effects : Chlorine and fluorine substituents increase the pyrimidine ring’s electrophilicity, facilitating nucleophilic attacks in synthesis .

- Lipophilicity : The trifluoromethyl group in analogs (e.g., 2-Chloro-4-(trifluoromethyl)pyrimidine, CAS 154934-99-3 ) enhances membrane permeability compared to halogens.

- Steric Hindrance : Bulky substituents (e.g., 3,4-dichlorophenyl) reduce reaction rates in cross-coupling but improve target specificity in bioactive molecules .

Preparation Methods

Synthesis Overview

The synthesis of 2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine generally proceeds through two main stages:

- Stage 1: Preparation of 2,4-dichloro-5-fluoropyrimidine as a key intermediate.

- Stage 2: Selective substitution of one chlorine atom (typically at the 4-position) with a 4-chlorophenyl group via cross-coupling reactions.

Preparation of 2,4-Dichloro-5-fluoropyrimidine

This intermediate is crucial and is typically synthesized by chlorination of fluoropyrimidinone derivatives or 5-fluorouracil derivatives.

Method A: Chlorination of 5-fluoro-2-methoxy-4(3H)-pyrimidinone

- Procedure: React 5-fluoro-2-methoxy-4(3H)-pyrimidinone with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as N,N-dimethylaniline.

- Conditions: Heating at 110–125 °C in a solvent like o-dichlorobenzene for approximately 4 hours.

- Outcome: Formation of 2,4-dichloro-5-fluoropyrimidine with a yield of about 81% based on the starting pyrimidinone.

- Workup: The reaction mixture is cooled and quenched with water, followed by liquid-liquid extraction to isolate the organic phase containing the product.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 5-fluoro-2-methoxy-4(3H)-pyrimidinone + POCl₃ + N,N-dimethylaniline | 110–125 °C, 4 h, o-dichlorobenzene | 81 |

Method B: Chlorination of 5-fluorouracil

- Procedure: 5-fluorouracil is chlorinated using phosphorus oxychloride in the presence of an acid acceptor (e.g., tertiary organic base).

- Outcome: Produces 2,4-dichloro-5-fluoropyrimidine.

- This method is industrially relevant but involves multiple steps including hydrolysis of pyrimidinones to 5-fluorouracil beforehand.

Introduction of the 4-(4-chlorophenyl) Group

The key step to obtain this compound is the selective substitution of the chlorine at the 4-position by a 4-chlorophenyl moiety.

Method: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

- Starting materials: 2,4-dichloro-5-fluoropyrimidine and 4-chlorophenylboronic acid.

- Catalyst: Palladium complex, commonly tetrakis(triphenylphosphine)palladium(0).

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Ethanol, toluene, or dimethylformamide.

- Conditions: Heating under reflux or microwave irradiation to accelerate the reaction.

- Outcome: Selective coupling at the 4-position chlorine, yielding this compound with high regioselectivity and good yields.

This approach is well-established for similar pyrimidine derivatives and allows for efficient arylation while retaining the chlorine at the 2-position for potential further functionalization.

| Step | Reagents | Catalyst | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| 2 | 2,4-dichloro-5-fluoropyrimidine + 4-chlorophenylboronic acid | Pd(PPh₃)₄ or similar Pd catalyst | K₂CO₃ or Cs₂CO₃ | Ethanol/toluene/DMF | Reflux or microwave, several hours | High |

Alternative Substitution Approaches

- Nucleophilic Aromatic Substitution (SNAr): Direct substitution of chlorine at the 4-position by 4-chlorophenyl nucleophiles is less common due to poor nucleophilicity and steric hindrance but can be considered under forcing conditions.

- Amination and Subsequent Functionalization: Some patents describe amination of 2,4-dichloro-5-fluoropyrimidine followed by further substitution or coupling to introduce aryl groups, but this route is more complex and less direct.

Summary Table of Preparation Steps

Research Findings and Industrial Relevance

- The chlorination step using POCl₃ is industrially favored due to its efficiency and scalability.

- The Suzuki coupling method is preferred for introducing aryl substituents due to its mild conditions, high selectivity, and adaptability to various substituents.

- These methods allow for the synthesis of this compound as a versatile intermediate for pharmaceuticals, agrochemicals, and material sciences.

Q & A

Q. What analytical techniques are critical for characterizing 2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine, and how are spectral interpretations complicated by halogen presence?

Answer: Essential techniques include:

- ¹H/¹³C NMR : Fluorine and chlorine atoms create complex splitting patterns (e.g., ¹H-¹⁹F coupling at the 5-position). The 4-chlorophenyl group protons exhibit distinct deshielding (δ 7.45–7.62 ppm).

- ¹⁹F NMR : Detects fluorine environments (resonance at δ -112 to -115 ppm for 5-fluorine).

- HRMS : Negative ion mode is recommended for accurate halogen isotope matching (³⁵Cl/³⁷Cl ratio ≈ 3:1). Challenges include distinguishing positional isomers. X-ray crystallography resolves ambiguities by confirming substitution patterns, as demonstrated in related pyrimidine derivatives .

Q. What synthetic methodologies are reported for halogenated pyrimidines, and how do reaction conditions influence substitution patterns?

Answer: Common methods include:

- Nucleophilic Aromatic Substitution (SNAr) : Optimized at 80–110°C to minimize dehalogenation.

- Suzuki-Miyaura Coupling : Uses Pd(PPh₃)₄ catalyst with Cs₂CO₃ in THF/H₂O for aryl group introduction. Key factors:

- Stoichiometric ratios (1:1.2 pyrimidine:boronic acid) prevent over-substitution.

- Extended reaction times (>12 hours) may cause halogen migration, detectable via ¹⁹F NMR .

Advanced Research Questions

Q. How does the halogen substitution pattern influence interactions with biological targets like kinases?

Answer:

- 4-Chlorophenyl : Enhances hydrophobic binding in kinase ATP pockets.

- 5-Fluoro : Modulates electron density for improved hydrogen bonding. Structural studies reveal:

- 2-Chloro substitution increases target residence time by 3× compared to bromo analogs.

- Simultaneous 4-aryl and 5-fluoro substitutions enable π-stacking with Phe82 in EGFR kinase. Activity cliffs occur with 4-fluorophenyl substitution (10× potency loss), highlighting chlorine’s van der Waals radius importance .

Q. What methodologies resolve conflicting biological activity reports across assay systems?

Answer: Use orthogonal validation:

- TR-FRET Assays : Confirm direct target engagement (e.g., EC₅₀ vs. IC₅₀ comparisons).

- Liver Microsome Screening : Identifies rapid dehalogenation as a source of false negatives.

- X-ray Co-crystallography : Visualizes binding modes to explain discrepancies. Example: A 0.5 log difference in PI3Kα inhibition was traced to chlorine hydrolysis in media, mitigated by adding 1 mM ascorbate .

Q. Which computational approaches predict reactivity in nucleophilic substitution reactions?

Answer:

- DFT (B3LYP/6-311+G(d,p)) : Calculates activation energies for SNAr (MAE < 1.5 kcal/mol).

- Electrostatic Potential Maps : Identify C-2 as the most electrophilic center.

- COSMO-RS Solvent Modeling : Predicts 20% higher reactivity in DMF vs. THF. Limitations: Underestimates steric effects of 4-chlorophenyl in transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.